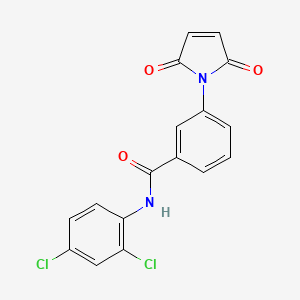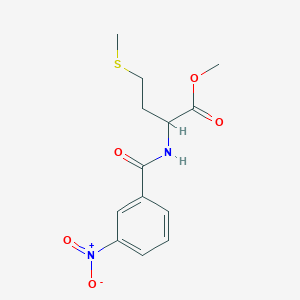![molecular formula C16H17ClO3 B4890588 6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4890588.png)
6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one is a synthetic compound that belongs to the class of flavonoids. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mecanismo De Acción
The mechanism of action of 6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various cellular signaling pathways. The compound has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators and reactive oxygen species. It also induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects
6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce inflammation, oxidative stress, and cancer cell proliferation. The compound has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one in lab experiments include its high purity, stability, and ease of synthesis. The compound is also relatively non-toxic and has a low risk of adverse effects. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential to interact with other compounds in complex biological systems.
Direcciones Futuras
There are several potential future directions for the research and development of 6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one. These include the optimization of the synthesis method for large-scale production, the development of novel formulations for improved solubility and bioavailability, and the identification of specific cellular targets and signaling pathways for the compound's therapeutic effects. Additionally, further studies are needed to evaluate the safety and efficacy of 6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one in human clinical trials.
Métodos De Síntesis
The synthesis of 6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one involves the reaction of 6-chloro-3,4-dimethylcoumarin with isopentenyl pyrophosphate in the presence of a prenyltransferase enzyme. The reaction takes place at room temperature and yields the desired product with high purity and yield. This method has been optimized for large-scale production and is suitable for further modification of the compound for specific applications.
Aplicaciones Científicas De Investigación
6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. The results of these studies suggest that 6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has great potential as a therapeutic agent for the treatment of various diseases.
Propiedades
IUPAC Name |
6-chloro-3,4-dimethyl-7-(3-methylbut-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3/c1-9(2)5-6-19-15-8-14-12(7-13(15)17)10(3)11(4)16(18)20-14/h5,7-8H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYFSXKREBAWML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC=C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3,4-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890517.png)
![N-(3-acetylphenyl)-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4890520.png)
![ethyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4890531.png)
![[methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide](/img/structure/B4890533.png)
![4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4890544.png)
![4-methoxy-N-{[4-(2-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}benzamide](/img/structure/B4890552.png)
![4-allyl-1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4890559.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890571.png)

![4,10-dicyclopropyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4890579.png)

![4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890583.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B4890587.png)
![1-(2-methylphenyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4890593.png)